Product packaging for 2,7-Naphthyridine-1-carboxylic acid(Cat. No.:CAS No. 1140240-08-9)

2,7-Naphthyridine-1-carboxylic acid

Cat. No.: B1406115
CAS No.: 1140240-08-9
M. Wt: 174.16 g/mol
InChI Key: MQCWAZZXJIMORI-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-1-carboxylic acid (CAS 1140240-08-9) is a high-purity chemical building block belonging to the naphthyridine class of N-heterocyclic compounds . Researchers value this compound for its role as a key synthetic intermediate in the development of novel pharmacologically active molecules . Naphthyridine derivatives are extensively investigated for their broad spectrum of biological activities, with a significant research focus on their potent antimicrobial properties . These compounds often mimic the core structure of established antibacterial agents, which work by inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV, thereby blocking DNA replication . Beyond anti-infective research, the 2,7-naphthyridine scaffold is also explored for potential applications in other therapeutic areas, including as a precursor for anti-inflammatory and immunomodulatory agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B1406115 2,7-Naphthyridine-1-carboxylic acid CAS No. 1140240-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-naphthyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCWAZZXJIMORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 2,7 Naphthyridine Core and Its Carboxylic Acid Derivatives

Established Approaches for 2,7-Naphthyridine (B1199556) Ring Formation

The formation of the bicyclic 2,7-naphthyridine ring system is predominantly achieved through the construction of the second pyridine (B92270) ring onto a pre-existing pyridine structure. Key strategies involve cyclization reactions and hydrogenation for creating saturated analogues.

The most common methods for constructing the 2,7-naphthyridine scaffold involve the cyclocondensation or intramolecular cyclization of suitably substituted pyridine derivatives. researchgate.net These reactions assemble the second ring of the naphthyridine system. Beyond building from pyridine precursors, the 2,7-naphthyridine core can also be formed from acyclic compounds, quinolines, or through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net

A notable example of a rearrangement reaction is the Claisen-Dieckmann type rearrangement of ethyl (1,3-dioxo-6-phenyl-l,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate. When treated with sodium ethoxide, this compound rearranges to form ethyl 4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate, confirming the formation of the 2,7-naphthyridine isomer over the 2,6-isomer. researchgate.net

Another sophisticated mechanism employed in the synthesis of functionalized 2,7-naphthyridines is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution has been utilized for the first time in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines. researchgate.netnih.gov This rearrangement provides a pathway to valuable intermediates for further derivatization. researchgate.net

Table 1: Overview of Cyclization Strategies for 2,7-Naphthyridine Core
StrategyPrecursor TypeKey Reaction/MechanismExample Product
Intramolecular CyclizationPyridine DerivativesCyclocondensationSubstituted 2,7-Naphthyridines researchgate.net
RearrangementPyrrolo[3,4-c]pyridinesClaisen-Dieckmann ReactionEthyl 4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate researchgate.net
RearrangementSubstituted 2,7-NaphthyridinesSmiles Rearrangement1-Amino-3-oxo-2,7-naphthyridines researchgate.netnih.gov

For the synthesis of saturated derivatives such as decahydro-2,7-naphthyridine, hydrogenation is the most direct approach. This process involves the complete saturation of the aromatic rings and can be achieved through catalytic or chemical reduction methods.

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst. Platinum-group metals are particularly effective for the complete hydrogenation of the naphthyridine core to yield decahydro-2,7-naphthyridine. The choice of catalyst and reaction conditions is critical to control the extent of saturation.

Chemical Reduction: An alternative to catalytic hydrogenation is chemical reduction. A classic method involves the use of sodium in boiling ethanol. This approach, akin to a Birch reduction for aromatic systems, generates active hydrogen in situ, leading to the stepwise saturation of the rings. It has been successfully employed to prepare various decahydronaphthyridines.

Table 2: Reduction Methods for 2,7-Naphthyridine Saturation
MethodReagents/CatalystProductKey Features
Catalytic HydrogenationH₂, Platinum-group metalsDecahydro-2,7-naphthyridineDirect and effective for complete saturation.
Chemical ReductionSodium in boiling ethanolDecahydro-2,7-naphthyridineIn situ generation of active hydrogen for stepwise reduction.

Strategies for Functionalization and Derivatization

Once the 2,7-naphthyridine core is formed, various strategies can be employed to introduce functional groups and build more complex molecules. These include the installation of carboxylic acid moieties, substitution reactions on halogenated precursors, and the annulation of additional rings.

The introduction of carboxylic acid groups is a key step for creating derivatives with potential biological activity.

At the C-3 Position: A well-documented route involves the synthesis of ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate. researchgate.net This ester can then be manipulated; for instance, it can be converted into 4-hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide, which serves as a key intermediate for synthesizing a variety of derivatives like Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.gov The synthesis of these derivatives often involves hydrolysis, chlorination, alkylation, and amination of the parent ester. researchgate.net

At the C-1 Position: The direct synthesis of 2,7-naphthyridine-1-carboxylic acid is less commonly detailed, but approaches can be inferred from related syntheses. One strategy involves the formation of a nitrile at the C-1 position during the ring-forming step. For example, substituted cyanoacetamides can be cyclized to form 6-R-5-hydroxy-2,4-dioxo-2,3,4,6-tetrahydrobenzo[c] researchgate.netnih.govnaphthyridine-1-carbonitriles. researchgate.net A nitrile group (-CN) is a well-established precursor to a carboxylic acid, which can be obtained through acidic or basic hydrolysis.

Halogenated 2,7-naphthyridines are versatile intermediates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr). The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity. nih.gov

A practical application of this is the reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines. nih.gov Under mild conditions, this reaction leads to the selective substitution of the chlorine atom at the C-1 position to form 1-amino-3-chloro derivatives. nih.gov Further reaction at the C-3 position can also be achieved. The reactivity and outcome of these substitutions can be influenced by steric factors related to substituents on the naphthyridine ring and the nature of the incoming nucleophile. mdpi.com

Table 3: Nucleophilic Substitution on a Halogenated 2,7-Naphthyridine
SubstrateNucleophilePosition of SubstitutionProduct Type
1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine derivativeCyclic amines (e.g., pyrrolidine)C-11-Amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine derivative nih.gov

The 2,7-naphthyridine scaffold serves as a building block for the synthesis of more complex, fused polycyclic systems. These larger structures are often pursued for their unique biological and photophysical properties.

Starting from functionalized 2,7-naphthyridines, additional heterocyclic rings can be annulated. For instance, 1-amino-3-oxo-2,7-naphthyridines are key starting materials for obtaining furo[2,3-c]-2,7-naphthyridines. nih.gov This is achieved by alkylating the oxo-naphthyridine with ethyl chloroacetate, followed by a cyclization step in the presence of a base. nih.gov Other tricyclic systems that have been synthesized from 2,7-naphthyridine precursors include:

1,2,4-triazolo-2,7-naphthyridines nih.gov

Pyrazolo[3,4-c]-2,7-naphthyridines nih.gov

Thieno[2,3-c]-2,7-naphthyridines nih.gov

Furthermore, multicomponent reactions can be employed to build complex systems in a single step. An iodine-catalyzed three-component reaction of an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate has been used to prepare ethyl 5-arylanthra[2,1-c] researchgate.netnih.govnaphthyridine-3(4H)-carboxylate derivatives, demonstrating an efficient route to complex polycyclic architectures. researchgate.net

Advancements in Synthetic Protocol Optimization and Green Chemistry Applications

The evolution of synthetic strategies for 2,7-naphthyridine derivatives has increasingly focused on protocol optimization to enhance efficiency, reduce environmental impact, and improve accessibility to these valuable compounds. Modern advancements emphasize the principles of green chemistry, including the use of environmentally benign solvents, the development of one-pot multicomponent reactions (MCRs), and the application of energy-efficient techniques like microwave irradiation. nih.govtandfonline.com These approaches aim to minimize waste, shorten reaction times, and often lead to higher yields of the desired products. tandfonline.com

One significant area of advancement is the development of multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single step from three or more starting materials. rsc.org This strategy is highly atom-economical and efficient. For instance, a one-pot, three-component reaction has been developed for the synthesis of benzo[c] tandfonline.comrsc.orgnaphthyridines from aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone. tandfonline.com This method, catalyzed by ceric ammonium nitrate, proceeds under mild, room-temperature conditions and is compatible with a wide range of functional groups, offering good yields and a reliable approach to the naphthyridine core. tandfonline.com The mechanism involves an initial condensation to form an imine, followed by a nucleophilic attack and intramolecular cyclization, and finally, aerial oxidation to yield the aromatic product. tandfonline.com

Further embracing green chemistry, researchers have successfully employed "on-water" synthesis for benzo[c]pyrazolo tandfonline.comrsc.orgnaphthyridine derivatives. nih.gov This protocol involves a regioselective multi-component reaction of isatin, malononitrile, and 3-aminopyrazole in the presence of sodium hydroxide. nih.gov The use of water as a solvent is a key feature of this environmentally benign method, which also boasts a short reaction time, reduced waste, and the formation of C–C and C–N bonds without the need for a transition metal catalyst. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, cyclization, decarboxylation, and aromatization to afford the target naphthyridines in good to excellent yields. nih.gov

Solvent-free reactions catalyzed by recyclable nanocatalysts represent another frontier in the green synthesis of naphthyridines. tandfonline.com A systematic approach has been detailed for the synthesis of novel naphthyridine derivatives using arylidenemalononitrile, malononitrile, aniline, acetylenic esters, and isocyanates. This method is performed at ambient temperature without any solvent and utilizes a recyclable SiO2/Fe3O4@GO catalyst. tandfonline.com The benefits of this protocol include shorter reaction times, higher product yields, and simplified catalyst separation. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for optimizing the synthesis of naphthyridine cores. A microwave-promoted method for the synthesis of 2,6-naphthyridine and its derivatives from 4-cyano-3-pyridylacetonitrile has been shown to be efficient, clean, and environmentally friendly. Microwave heating can significantly accelerate reaction rates, leading to the isolation of desired products in excellent yields and high purity under eco-friendly conditions.

The table below summarizes and compares various advanced and green synthetic protocols for naphthyridine derivatives, highlighting key parameters that underscore their efficiency and sustainability.

Table 1: Comparison of Advanced Synthetic Protocols for Naphthyridine Derivatives

Synthetic Method Key Features Catalyst Solvent Reaction Time Yield Citations
Three-Component Reaction One-pot, mild conditions, broad functional group compatibility Ceric Ammonium Nitrate Acetonitrile Short Good tandfonline.com
"On-Water" Synthesis Multi-component, transition metal-free, reduced waste NaOH Water Short Good to Excellent nih.gov
Solvent-Free MCR Recyclable catalyst, ambient temperature SiO2/Fe3O4@GO None Short High tandfonline.com

| Microwave-Assisted Synthesis | Rapid, clean, efficient, eco-friendly | None specified | Not specified | Not specified | Excellent | |

These advancements collectively demonstrate a significant shift towards more sustainable and efficient synthetic routes for 2,7-naphthyridine and its related structures. By adhering to the principles of green chemistry and optimizing reaction protocols, chemists can produce these important heterocyclic compounds with greater efficiency and minimal environmental consequence.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,7 Naphthyridine 1 Carboxylic Acid Derivatives

Mechanistic Pathways of Molecular Rearrangements

Molecular rearrangements are pivotal in the synthetic chemistry of 2,7-naphthyridine (B1199556) derivatives, enabling the generation of novel and complex molecular architectures from simpler precursors. These transformations often proceed through intricate mechanistic pathways, dictated by the inherent electronic and steric properties of the substrate.

A notable rearrangement observed for the first time in the 2,7-naphthyridine series is the Smiles rearrangement. researchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution typically involves an activated aromatic system and a side chain with a terminal nucleophile. wikipedia.org In the context of 2,7-naphthyridine derivatives, this rearrangement has been identified as a key step in the synthesis of novel heterocyclic systems like 1-oxo-2,7-naphthyridines. nih.govmdpi.com

The process has been observed during the nucleophilic substitution of a chlorine atom in compounds such as 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. nih.gov When this substrate reacts with certain primary or secondary cyclic amines, an unexpected rearrangement can be triggered, leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov Similarly, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov This rearrangement provides a regioselective pathway to 1-oxo-2,7-naphthyridine compounds, which are otherwise challenging to synthesize. nih.gov

The general mechanism of the Smiles rearrangement involves a nucleophilic attack from the side chain onto the aromatic ring, forming a spirocyclic intermediate (a Meisenheimer complex), followed by the cleavage of the original bond between the ring and the side chain. wikipedia.org For this to occur in the 2,7-naphthyridine system, specific conditions must be met, including the presence of a suitable nucleophilic group on the side chain and appropriate activation of the naphthyridine ring. nih.gov

The kinetics and outcome of rearrangements in 2,7-naphthyridine systems are profoundly influenced by both steric and electronic factors. nih.gov Research into the Smiles rearrangement of 1,3-diamino-2,7-naphthyridines has revealed that the reaction is sensitive to the nature of substituents at both the C1 and C7 positions of the naphthyridine ring. researchgate.netnih.gov

The steric hindrance imposed by substituents plays a crucial role. It has been demonstrated that the bulkier the alkyl group at the 7th position of the 2,7-naphthyridine ring, the slower the rearrangement reaction. nih.gov For instance, the reaction time required for the rearrangement increases significantly when transitioning from smaller substituents like methyl and benzyl (B1604629) to larger ones like isopropyl and isobutyl. nih.gov This suggests that larger groups impede the conformational changes necessary to form the spirocyclic intermediate. The nature of the cyclic amine at the C1 position also contributes a steric influence. researchgate.netnih.gov

From an electronic standpoint, the rearrangement is facilitated by the electron-withdrawing nature of groups on the aromatic ring, which increases its susceptibility to nucleophilic attack. wikipedia.org In the rearrangement of certain 2,7-naphthyridine-4-carbonitriles, calculations of electrostatic potential (ESP) charges indicate a significant increase in the positive charge on the cyano group that undergoes the nucleophilic attack. This enhanced electrophilicity is believed to contribute to a higher reaction velocity. nih.gov Conversely, in the case of 1-amino-3-oxo-2,7-naphthyridines, the rearrangement proceeds more rapidly and appears to be less influenced by the steric bulk of alkyl and cyclic amine groups, suggesting a different balance of controlling factors in these specific substrates. researchgate.netnih.gov

Substituent at C7Relative Rearrangement TimePrimary Influencing Factor
Methyl5 hoursLess Steric Hindrance
Benzyl5 hoursLess Steric Hindrance
Isopropyl~15 hoursIncreased Steric Hindrance
Isobutyl~15 hoursIncreased Steric Hindrance

Nucleophilic Addition Reactions and Subsequent Transformations

The polarized nature of the carbonyl group (C=O) makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comsavemyexams.com In the context of 2,7-naphthyridine-1-carboxylic acid and its derivatives, nucleophilic addition is a fundamental reaction type. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.comlibretexts.org

Following the initial nucleophilic addition, the tetrahedral intermediate can undergo further transformations. For carboxylic acid derivatives, which possess a potential leaving group, the reformation of the carbonyl double bond can occur, resulting in the expulsion of the leaving group in what is known as a nucleophilic acyl substitution. libretexts.orgyoutube.com

In the study of rearranged 2,7-naphthyridine products, such as those containing a newly formed carbonyl group, subsequent nucleophilic additions have been observed. Specifically, the reaction of 1-amino-3-oxo-2,7-naphthyridines with amines can lead to the nucleophilic addition of the amine to the carbonyl group. researchgate.netnih.gov This transformation results in the formation of a Schiff base (an imine), demonstrating the reactivity of the carbonyl function within the rearranged naphthyridine framework. researchgate.netnih.gov This subsequent reaction highlights how the initial rearrangement can provide a reactive handle for further molecular diversification.

Structure-Reactivity Relationships within the 2,7-Naphthyridine Framework

The reactivity of the 2,7-naphthyridine framework is intrinsically linked to its structure, including the position of the nitrogen atoms and the nature and location of its substituents. nih.gov The two nitrogen atoms are electron-withdrawing, which generally reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack compared to benzene (B151609) or naphthalene. However, the exact reactivity at each position is modulated by the interplay of inductive and resonance effects from both the ring nitrogens and any attached functional groups.

The structure-reactivity relationships are clearly demonstrated in the molecular rearrangements discussed previously. The rate of the Smiles rearrangement is directly correlated with the steric bulk of substituents at the C7 position, establishing a clear relationship between structure and reaction kinetics. nih.gov Furthermore, the electronic nature of the substituents is critical. The presence of electron-withdrawing groups, such as the cyano group, can activate the ring towards nucleophilic attack, thereby increasing reaction rates. wikipedia.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2,7 Naphthyridine 1 Carboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 2,7-naphthyridine (B1199556) derivatives, a combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In a typical 2,7-naphthyridine-1-carboxylic acid derivative, the aromatic protons on the naphthyridine core resonate in the downfield region, generally between 7.0 and 9.5 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm. libretexts.orglibretexts.org Protons on any aliphatic substituents will appear in the upfield region of the spectrum. The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm range. libretexts.org Carbons within the aromatic naphthyridine ring typically appear between 110 and 160 ppm.

2D NMR Techniques: To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It helps establish the connectivity of protons within the individual pyridine (B92270) rings of the naphthyridine system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by showing long-range connectivities, for instance, from a proton on one ring to a carbon on the fused ring or to the carboxylic acid carbonyl carbon. emerypharma.com

¹⁵N HMBC: For nitrogen-containing heterocycles, ¹⁵N HMBC experiments provide correlations between protons and the nitrogen atoms in the ring system over multiple bonds. researchgate.net This can confirm the nitrogen positions and probe the electronic environment of the heterocycle. Studies on similar heterocyclic systems show that protons generally show stronger correlations to 'pyrrole-like' nitrogens than to 'pyridine-type' nitrogens. researchgate.net

A representative set of predicted NMR data for the parent this compound is presented below.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~165-175 (C=O)
3~8.0-8.5~120-125
4~7.5-8.0~135-140
5~7.5-8.0~120-125
6~8.5-9.0~150-155
8~9.0-9.5~145-150
4a-~130-135
8a-~140-145

Note: The data in the table are estimated values for the parent compound based on general principles and data for related structures. Actual experimental values may vary.

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. These predicted spectra are highly valuable for several reasons: they can aid in the assignment of complex experimental spectra, help distinguish between possible isomers, and provide insight into the electronic structure of the molecule. For 2,7-naphthyridine derivatives, a method for calculating and simulating ¹H and ¹³C NMR spectra has been presented, allowing for a comparison between experimental and theoretical data to confirm structural assignments. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. For this compound, the spectrum is dominated by absorptions from the carboxylic acid group. A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which corresponds to the O-H stretching vibration, broadened due to strong intermolecular hydrogen bonding that forms dimers in the solid state. orgchemboulder.comechemi.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically found between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org The exact position depends on dimerization and conjugation. libretexts.org The spectrum also displays bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C/C=N ring stretching vibrations in the 1400–1630 cm⁻¹ region. vscht.czuc.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the polar C=O and O-H groups give strong IR signals, the less polar C=C and C-C bonds of the aromatic rings often produce strong signals in the Raman spectrum, providing detailed information about the carbo- and heterocyclic skeleton. ias.ac.inrsc.org For a derivative like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, FT-Raman spectra have been recorded and interpreted with the aid of DFT calculations to assign complex vibrational modes. researchgate.networldscientific.com

Vibrational ModeTypical IR Frequency (cm⁻¹)IntensityNotes
O-H stretch (carboxylic acid)2500 - 3300Strong, very broadCharacteristic of H-bonded dimers. orgchemboulder.com
Aromatic C-H stretch3000 - 3100Medium to weakAppears just to the left of 3000 cm⁻¹. vscht.cz
C=O stretch (carboxylic acid)1690 - 1760Strong, sharpPosition sensitive to conjugation and H-bonding. libretexts.org
C=C and C=N stretch (aromatic)1400 - 1630Medium to strongA series of bands that characterize the ring system. uc.edu
C-O stretch (carboxylic acid)1210 - 1320StrongCoupled with O-H bend. orgchemboulder.com
O-H bend (out-of-plane)910 - 950Medium, broadAnother characteristic band for carboxylic acid dimers. libretexts.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the precise molecular mass of the compound and structural details based on its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can determine the molecular weight to several decimal places, which allows for the calculation of the exact molecular formula.

For 2,7-naphthyridine derivatives, the initial fragmentation often occurs at the substituent level. mdpi.com For the parent acid, this would likely involve the loss of the carboxylic acid group. A general fragmentation pathway for the 2,7-naphthyridine ring itself involves the sequential loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). This leads to characteristic fragment ions with m/z values of 104, 103, 77, and 76, which can be found in the spectra of many derivatives. mdpi.com In some cases, the fragmentation pathway can be influenced by the participation of the heterocyclic nitrogen atoms, leading to complex rearrangements. mdpi.com

Single-Crystal X-ray Diffraction for Definitive Structural Determination

While NMR provides the solution-state structure, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, definitive view of the molecular structure in the solid state at atomic resolution. mdpi.com If a suitable single crystal of a this compound derivative can be grown, SCXRD analysis can precisely determine bond lengths, bond angles, and torsional angles. nih.gov

The analysis reveals the planarity of the fused naphthyridine ring system and the orientation of the carboxylic acid substituent relative to the ring. Furthermore, it provides a detailed picture of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and π–π stacking interactions between the aromatic rings. beilstein-journals.orgmdpi.com This information is crucial for understanding the solid-state properties of the material and for validating the structures proposed by spectroscopic and computational methods.

Crystallographic ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å)Precise distances between bonded atoms, confirming atom types and bond orders.
Bond Angles (°)Angles between adjacent bonds, defining the local geometry.
Torsional Angles (°)Defines the conformation of the molecule, e.g., the twist of the COOH group relative to the ring.
Intermolecular InteractionsIdentifies and quantifies hydrogen bonds, π-stacking, and other non-covalent forces that dictate the crystal packing. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,7 Naphthyridine 1 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron density distribution, and related properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic properties of medium-sized organic molecules like 2,7-naphthyridine (B1199556) derivatives. DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electrons within the molecule.

In studies of related naphthyridine systems, DFT has been employed to investigate their non-linear optical (NLO) properties. For instance, a series of push-pull chromophores based on the 2,7-naphthyridine scaffold were designed and their NLO parameters investigated using DFT and time-dependent DFT (TD-DFT). mdpi.com These studies revealed that compared to the parent 2,7-naphthyridine, strategic substitution can lead to a smaller frontier molecular orbital (FMO) energy gap and enhanced hyperpolarizability, which are crucial for optical switching applications. mdpi.com Although specific DFT data for 2,7-naphthyridine-1-carboxylic acid is not extensively documented in the cited literature, the principles from related studies can be applied. A typical DFT study on this molecule would involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Naphthyridine Derivative

PropertyCalculated Value
Total Energy (Hartree)-685.123
HOMO Energy (eV)-6.45
LUMO Energy (eV)-2.18
HOMO-LUMO Gap (eV)4.27
Dipole Moment (Debye)3.14

Note: The data in this table is illustrative for a generic naphthyridine derivative and not specific to this compound. It demonstrates the type of information obtained from DFT calculations.

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are directly involved in chemical reactions. The energy and shape of these orbitals can indicate the electron-donating and electron-accepting capabilities of different parts of the molecule.

Electrostatic potential (ESP) charges are another critical output of quantum chemical calculations. The ESP map visually represents the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how a molecule will interact with other molecules, such as through hydrogen bonding or other non-covalent interactions. For this compound, the nitrogen atoms of the naphthyridine core and the oxygen atoms of the carboxylic acid group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the carboxylic acid would be a region of positive potential.

Vibrational spectroscopy is a key experimental technique for characterizing molecules. Computational methods can predict vibrational frequencies, aiding in the interpretation of experimental spectra. While harmonic frequency calculations are straightforward, they often deviate from experimental values due to the neglect of anharmonicity in molecular vibrations.

Anharmonic frequency computations provide more accurate predictions by accounting for the non-parabolic nature of the potential energy surface. Methods such as Vibrational Second-Order Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and its second-order perturbation correction (PT2-VSCF) are employed for this purpose. These methods can be computationally demanding but offer significantly improved agreement with experimental infrared (IR) and Raman spectra. For instance, in a study of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, anharmonic frequency computations using VPT2, VSCF, and PT2-VSCF within a DFT framework were used to interpret the experimental FTIR and FT-Raman spectra. The study found that the VSCF computed frequencies were in close agreement with the observed frequencies. nih.gov Such an analysis for this compound would be crucial for a detailed assignment of its vibrational modes.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities. This allows for the exploration of conformational landscapes and the study of intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, MD simulations could be used to study the flexibility of the carboxylic acid group relative to the rigid naphthyridine core. The orientation of the carboxylic acid group can have a significant impact on the molecule's ability to form hydrogen bonds and interact with biological targets. MD simulations can also be employed to study the aggregation behavior of the molecule in solution or its binding to a protein active site. In a broader context, MD simulations have been instrumental in the rational design of antimicrobial peptides, where they were used to investigate the interactions of the peptides with model cell membranes. synquestlabs.com

In Silico Assessment of Molecular Interactions and Recognition

In silico methods for assessing molecular interactions and recognition, such as molecular docking, are vital in drug discovery and materials science. These techniques predict the preferred binding orientation of one molecule to another when they form a stable complex.

For this compound, molecular docking could be used to predict its binding mode to a specific protein target. This involves computationally placing the molecule into the binding site of the protein and scoring the different poses based on factors like intermolecular forces and shape complementarity. Studies on related 1,8-naphthyridine-3-carboxylic acid derivatives have utilized molecular docking to understand their interaction with the H1 receptor, providing insights into their antihistaminic activity. nih.gov Similarly, in silico studies, including molecular docking and pharmacokinetic predictions, were performed on 1,8-naphthyridine (B1210474) derivatives to evaluate their potential as anti-breast cancer agents. nih.gov These examples highlight the utility of in silico approaches in assessing the potential biological activity of naphthyridine-based compounds. A similar approach for this compound could guide the design of new derivatives with specific biological functions.

Principles of Scaffold Design and Structure Activity Relationships in 2,7 Naphthyridine Chemistry

Rational Design of 2,7-Naphthyridine-based Scaffolds for Targeted Interactions

The rational design of 2,7-naphthyridine-based compounds, including those featuring a 1-carboxylic acid moiety, leverages the scaffold's specific three-dimensional geometry to achieve high-affinity interactions with protein targets. nih.gov The design process often begins with identifying the 2,7-naphthyridine (B1199556) core as a suitable pharmacophore, which is the essential part of a molecule responsible for its biological activity. smolecule.com This scaffold can be strategically positioned within a protein's binding pocket to establish key interactions. For instance, the nitrogen atoms within the bicyclic ring system can act as hydrogen bond acceptors, a crucial feature for anchoring a ligand to its target. nih.gov

Computational methods such as molecular docking are instrumental in this design phase. These techniques allow researchers to predict how a substituted 2,7-naphthyridine scaffold will fit into a target's binding site and to identify potential favorable interactions. nih.gov The design can be optimized by adding substituents that create hydrophobic interactions with specific residues in the target protein, such as valine, leucine, and isoleucine. nih.gov

A notable example of rational design involves the development of 2,7-naphthyridine derivatives as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov By introducing a nitrogen atom into a previously reported isoquinolinone scaffold to create the 2,7-naphthyridine ring, researchers successfully developed a new class of inhibitors with significantly improved specificity. nih.gov One such derivative demonstrated over 100,000-fold selectivity against other PDE isoforms. nih.gov This highlights how the unique electronic and structural properties of the 2,7-naphthyridine scaffold are harnessed for targeted drug design. Similarly, derivatives have been investigated as inhibitors of c-Kit/VEGFR-2 Kinase and as bombesin (B8815690) receptor subtype-3 agonists. nih.gov

Systematic Derivatization for Modulating Molecular Reactivity and Recognition Profiles

Systematic derivatization of the 2,7-naphthyridine-1-carboxylic acid scaffold is a key strategy for fine-tuning its pharmacological profile. This involves the chemical modification of the core structure at various positions to modulate its reactivity and how it is recognized by biological targets. nih.govresearchgate.net The carboxylic acid group at the C-1 position is particularly important, as it serves as a versatile chemical handle for creating a wide range of derivatives, such as esters and amides, through standard chemical reactions. youtube.comlongdom.org

Structure-activity relationship (SAR) studies are crucial for understanding how different substituents impact biological activity. These studies have shown that the nature and position of substituents on the naphthyridine ring play a critical role in the compound's potency and selectivity. nih.gov

Key findings from SAR studies on naphthyridine derivatives include:

Substitution at C-5, C-6, and C-7: In a series of naphthyridine derivatives tested for cytotoxic activity, methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov

Influence of Multiple Substitutions: Compounds with two methyl groups at both the C-5 and C-7 positions, or those with no substituents at these positions, exhibited substantially lower activity. nih.gov

Role of the Carboxy Group: In the related 1,8-naphthyridine (B1210474) series, a carboxy group at the C-3 position was found to be essential for eliciting cytotoxicity, underscoring the importance of this functional group for biological recognition. nih.gov

The goal of this systematic derivatization is to enhance the molecule's interaction with its intended target while minimizing off-target effects. For example, modifications can improve interactions with the rim of a protein's binding pocket or establish additional hydrophobic contacts. nih.gov

Table 1: Impact of Substituent Position on Cytotoxic Activity of Naphthyridine Derivatives nih.gov

Substituent Position General Effect on Activity Example
C-6 or C-7 More Active Methyl-substituted compounds showed higher potency.
C-5 Less Active Compounds with substitution at C-5 were less potent than C-6/C-7 analogs.
C-5 and C-7 (disubstituted) Substantially Less Active Compounds with two methyl groups at these positions were less effective.
Unsubstituted (C-5, C-6, C-7) Substantially Less Active The absence of groups at these positions resulted in lower activity.

Influence of Structural Modifications on Heterocyclic Reactivity

The chemical reactivity of the 2,7-naphthyridine ring system is significantly influenced by the presence and nature of its substituents. researchgate.netnih.gov These modifications can alter the electron distribution within the heterocyclic core, thereby affecting its susceptibility to various chemical transformations such as nucleophilic substitution and rearrangement reactions. smolecule.comresearchgate.net

The reactivity pattern of naphthyridines shows similarities to other nitrogen-containing heterocycles like quinolines. nih.gov The presence of electron-withdrawing groups, such as a carboxylic acid or a chloro group, can activate the scaffold for nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This allows for the displacement of a leaving group (like a chlorine atom) by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups onto the ring. smolecule.com

One of the most interesting aspects of 2,7-naphthyridine chemistry is its propensity for molecular rearrangements, such as the Smiles rearrangement. researchgate.netresearchgate.net This reaction has been utilized as a key step in the synthesis of novel 1-amino-3-oxo-2,7-naphthyridines, which are valuable precursors for more complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. researchgate.netnih.gov Studies have revealed that these rearrangement reactions are highly sensitive to the structural features of the molecule:

The reaction of 1,3-diamino-2,7-naphthyridines was influenced by steric factors from substituents at the C-7 position and the nature of an amine group at the C-1 position. researchgate.net

In contrast, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines proceeded more rapidly and was not significantly influenced by the type of amine groups present. researchgate.net

These findings demonstrate that strategic structural modifications not only modulate the biological activity (as discussed in SAR) but also control the chemical reactivity, opening up diverse synthetic pathways for creating novel and complex derivatives. researchgate.netnih.gov

Table 2: Influence of Structural Features on Reactions in the 2,7-Naphthyridine Series researchgate.net

Starting Compound Type Reaction Type Influencing Factors Outcome
1,3-Diamino-2,7-naphthyridines Smiles Rearrangement Steric hindrance at C-7; Nature of cyclic amine at C-1. Reaction outcome is dependent on substituents.
1-Amino-3-oxo-2,7-naphthyridines Smiles Rearrangement Not significantly influenced by alkyl and cyclic amine groups. Rearrangement occurs faster and more generally.
3-Chloro-2,7-naphthyridines Nucleophilic Substitution Presence of electron-withdrawing groups. Activated for SNAr, allowing derivatization. smolecule.com

Applications in Advanced Chemical Synthesis and Supramolecular Assemblies

2,7-Naphthyridine-1-carboxylic Acid as a Synthetic Intermediate for Novel Heterocycles

The 2,7-naphthyridine (B1199556) core is a recognized "privileged structure" in medicinal chemistry, and derivatives of this compound are key intermediates in the synthesis of a variety of biologically active and structurally complex heterocyclic compounds. nih.govnih.gov The strategic placement of the carboxylic acid group provides a reactive handle for a wide range of chemical transformations, allowing for the construction of fused ring systems and the introduction of diverse functional groups.

For instance, research has demonstrated the use of 2,7-naphthyridine derivatives in the synthesis of tricyclic heterocyclic systems. nih.gov These synthetic routes often leverage the reactivity of the naphthyridine ring and its substituents to build additional rings, leading to compounds with potential therapeutic applications. The literature describes the synthesis of various fused systems, including:

Triazolo-2,7-naphthyridines nih.gov

Pyrazolo[3,4-c]-2,7-naphthyridines nih.gov

Thieno[2,3-c]-2,7-naphthyridines nih.gov

Furo[2,3-c]-2,7-naphthyridines nih.gov

A notable synthetic strategy involves the Smiles rearrangement, which has been successfully applied to the 2,7-naphthyridine series to produce 1-amino-3-oxo-2,7-naphthyridines. nih.gov These compounds, in turn, serve as precursors for the synthesis of furo[2,3-c]-2,7-naphthyridines, highlighting the utility of the naphthyridine core in accessing novel heterocyclic frameworks. nih.gov The versatility of the 2,7-naphthyridine scaffold is further evidenced by its use in the preparation of 1,3-diamino-2,7-naphthyridines. nih.gov

Metal Complexation Studies of 2,7-Naphthyridine Ligands

The nitrogen atoms within the 2,7-naphthyridine ring system are excellent donors for metal ions, making ligands derived from this scaffold highly effective in coordination chemistry. The rigid nature of the bicyclic framework often pre-organizes the nitrogen donors for chelation, leading to stable and well-defined metal complexes.

Coordination Modes and Complex Characterization

Naphthyridine-based ligands can adopt various coordination modes in metal complexes. researchgate.net The specific mode of coordination is influenced by factors such as the position of the nitrogen atoms, the nature of the metal ion, and the presence of other coordinating groups on the ligand. Common coordination modes include monodentate, where only one nitrogen atom binds to the metal, and bidentate chelation, where both nitrogen atoms of the naphthyridine core coordinate to the same metal center. researchgate.net

In the context of 2,7-naphthyridine derivatives, the nitrogen atoms at positions 2 and 7 can act as a pincer-type ligand, holding a metal ion in a specific geometry. The characterization of these complexes often involves a combination of spectroscopic techniques and single-crystal X-ray diffraction. For example, in ruthenium(II) complexes with a tridentate polypyridyl ligand, the coordination sphere is often a distorted octahedron. nih.gov The precise geometry and the arrangement of ligands (axial vs. equatorial) can be determined through detailed structural analysis. nih.gov

Metal IonLigand TypeCoordination GeometryKey FindingsReference
Ru(II)Tridentate PolypyridylDistorted OctahedralThiocyanato ligand can coordinate in either an axial or equatorial position. nih.gov
Cu(I)Naphthyridine-bis(carbene)Trigonal PlanarThe rigid naphthyridine backbone favors the formation of mononuclear trigonal planar complexes over multinuclear species. acs.org
Ag(I)Naphthyridine-bis(carbene)Distorted Trigonal PlanarThe larger size of Ag(I) compared to Cu(I) results in different bite angles. acs.org
Fe(III)Octadentate HydroxypyridinoneDinuclear 2:2 Metal:ChelatorThe formation of a dimeric species is favored by intramolecular hydrogen bonds. nih.gov
Th(IV)Octadentate HydroxypyridinoneMononuclear 1:1 Metal:ChelatorExhibits high affinity and selectivity for Th(IV) over other endogenous metals. nih.gov

Design of Polynuclear and Bridging Naphthyridine Complexes

The geometry of the 2,7-naphthyridine scaffold is particularly well-suited for the construction of polynuclear and bridging complexes, where the ligand spans two or more metal centers. This capability has been exploited to create bimetallic systems with interesting electronic and catalytic properties. acs.org The close proximity of the metal centers, enforced by the bridging naphthyridine ligand, can facilitate cooperative effects. acs.orgnih.gov

For example, dinuclear platinum(II) and palladium(II) complexes have been synthesized using 1,5-naphthyridine (B1222797) as a bridging ligand. nih.govresearchgate.net These complexes have shown potential in biological applications. The 1,5-naphthyridine linker has also been used to construct new bidentate and tridentate ligands for the synthesis of heteroleptic mono- and dinuclear Ru(II) complexes. bohrium.com The degree of electronic communication between the metal centers in these dinuclear complexes can be evaluated using electrochemical methods. bohrium.com

The design of these polynuclear complexes is not limited to homometallic systems. The development of unsymmetrical naphthyridine ligands has enabled the selective synthesis of heterobimetallic complexes, further expanding the scope and potential applications of these systems. acs.org

Supramolecular Chemistry: Self-Assembly and Hydrogen Bonding Networks

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are central to the use of this compound in creating complex, ordered structures. nih.gov The carboxylic acid group is a prime participant in forming strong and directional hydrogen bonds, while the aromatic naphthyridine core can engage in π-π stacking interactions.

The combination of coordination-driven self-assembly and hydrogen bonding provides a powerful strategy for constructing hierarchical supramolecular materials. nih.gov In such systems, metal-ligand interactions can direct the formation of discrete metallacycles, which are then linked together into larger polymers through hydrogen bonding. nih.gov The predictability of both the coordination geometry and the hydrogen bonding motifs allows for a high degree of control over the final architecture of the supramolecular assembly. nih.govrsc.org

Concluding Perspectives and Future Research Trajectories

Identification of Key Research Gaps and Emerging Challenges

Despite the progress made, several areas within the chemistry of 2,7-naphthyridine-1-carboxylic acid remain underexplored, presenting both challenges and opportunities for the scientific community.

A significant gap lies in the comprehensive evaluation of the biological activities of a wider array of derivatives. While initial studies have highlighted potential antitumor, antimicrobial, analgesic, and anticonvulsant effects of the broader 2,7-naphthyridine (B1199556) class, a more systematic and extensive screening of specifically functionalized this compound analogues is warranted. benthamdirect.com The influence of diverse substituents at various positions on the naphthyridine core on specific biological targets is an area ripe for investigation. For instance, recent research has pointed towards novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a target for cancer therapy, opening a new avenue for focused library synthesis and screening. nih.gov

Furthermore, the development of more efficient and versatile synthetic methodologies remains a persistent challenge. benthamdirect.com While methods starting from pyridine (B92270) derivatives are common, there is a need for more convergent and atom-economical routes to access the 2,7-naphthyridine scaffold. benthamdirect.com Exploring novel catalytic systems and reaction pathways that allow for the late-stage functionalization of the 2,7-naphthyridine core would be highly valuable for generating chemical diversity.

Another emerging challenge is the limited availability of detailed spectroscopic and physicochemical data for many 2,7-naphthyridine derivatives. mdpi.com Although some studies have provided insights into their NMR and mass spectral characteristics, a more comprehensive database of this information would greatly facilitate structural elucidation and characterization in future research. mdpi.com

Prospects for Interdisciplinary Research in 2,7-Naphthyridine Chemistry

The multifaceted nature of 2,7-naphthyridine chemistry makes it an ideal platform for interdisciplinary collaboration, which will be crucial for unlocking its full potential.

The intersection of synthetic organic chemistry and medicinal chemistry is paramount. Collaborative efforts between synthetic chemists, who can design and execute novel synthetic routes, and medicinal chemists, who can guide the design of compounds with improved pharmacological profiles, will be essential for the development of new therapeutic agents. nih.govnih.gov This synergy is exemplified by the design of hybrid molecules, where the 2,7-naphthyridine scaffold is combined with other pharmacophores to create drugs with enhanced efficacy and selectivity. nih.gov

Furthermore, collaborations with computational chemists can provide invaluable insights into the structure-activity relationships (SAR) of 2,7-naphthyridine derivatives. researchgate.netnih.gov As demonstrated in studies on related naphthyridine systems, quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can predict the biological activity of new compounds and guide the design of more potent and selective molecules. researchgate.netnih.gov

The exploration of 2,7-naphthyridines in materials science also presents exciting opportunities for interdisciplinary research. The unique electronic and photophysical properties of these N-heterocyclic compounds suggest their potential application in organic electronics and as nonlinear optical (NLO) materials. rsc.org Investigations in this area would require close collaboration between synthetic chemists, physicists, and materials scientists to design, synthesize, and characterize novel materials with tailored properties.

Future Directions in Synthetic Methodology, Computational Modeling, and Chemical Applications

Looking ahead, the evolution of 2,7-naphthyridine chemistry will likely be driven by advancements in three key areas: synthetic methodology, computational modeling, and the exploration of novel applications.

Future Directions in Synthetic Methodology:

Development of Novel Cyclization Strategies: The focus will be on discovering new and more efficient methods for constructing the 2,7-naphthyridine core, potentially utilizing novel catalysts or reaction conditions to improve yields and substrate scope. benthamdirect.comacs.org

Late-Stage Functionalization: A major goal will be the development of robust methods for the selective introduction of functional groups onto the pre-formed 2,7-naphthyridine ring system. This would allow for the rapid generation of diverse libraries of compounds for biological screening.

Flow Chemistry and Automated Synthesis: The application of flow chemistry and automated synthesis platforms could significantly accelerate the synthesis and optimization of 2,7-naphthyridine derivatives, enabling high-throughput screening and rapid SAR studies.

Future Directions in Computational Modeling:

Predictive QSAR and Machine Learning Models: The use of more sophisticated QSAR models and machine learning algorithms will enable more accurate prediction of the biological activities and physicochemical properties of new 2,7-naphthyridine derivatives, thereby reducing the need for extensive experimental screening. nih.gov

In-depth Mechanistic Studies: Computational methods will be increasingly employed to elucidate the mechanisms of action of biologically active 2,7-naphthyridines at the molecular level, providing a rational basis for the design of next-generation compounds.

Simulation of Material Properties: For applications in materials science, computational modeling will be crucial for predicting the electronic, optical, and self-assembly properties of novel 2,7-naphthyridine-based materials. rsc.org

Future Directions in Chemical Applications:

Targeted Drug Discovery: Building on initial findings, future research will likely focus on the targeted design and synthesis of 2,7-naphthyridine derivatives as potent and selective inhibitors of specific biological targets implicated in diseases such as cancer and neurological disorders. nih.govnih.gov

Development of Bioimaging Probes: The inherent fluorescence of some 2,7-naphthyridine derivatives could be harnessed for the development of novel fluorescent probes for bioimaging applications.

Advanced Organic Materials: The exploration of 2,7-naphthyridines in the design of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic devices remains a promising, yet largely untapped, area of research.

Q & A

Advanced Research Question

  • QSAR Modeling : Use descriptors like cLogP, polar surface area, and H-bond donors/acceptors to predict bioavailability. Tools like Schrödinger’s QikProp or open-source RDKit are recommended .
  • Docking Studies : Molecular docking (AutoDock Vina, Glide) to assess binding affinity with targets like DNA gyrase or kinase enzymes .
  • DFT Calculations : To explore tautomeric equilibria (e.g., keto-enol forms) and electron-density distribution, which influence reactivity .

How can reaction mechanisms for decarboxylation of this compound be experimentally validated?

Advanced Research Question

  • Isotopic Labeling : Use ¹³C-labeled carboxylic acid to track CO₂ release via mass spectrometry .
  • Kinetic Studies : Monitor decarboxylation rates under varying pH and temperature to identify rate-determining steps (e.g., protonation of the carboxylate) .
  • Intermediate Trapping : Add radical scavengers (e.g., TEMPO) to test for radical pathways or isolate proposed intermediates (e.g., zwitterionic species) .

What strategies mitigate degradation during long-term storage of this compound?

Advanced Research Question

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous solutions to inhibit metal-catalyzed degradation .
  • Temperature Control : Store at –20°C in amber vials to reduce photolytic and thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.